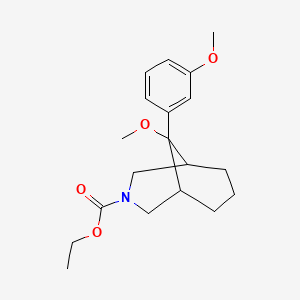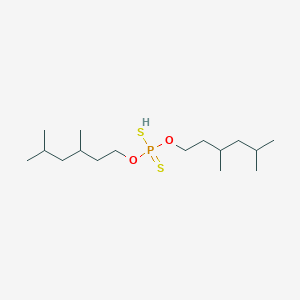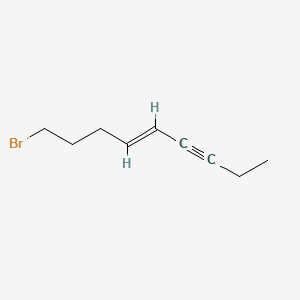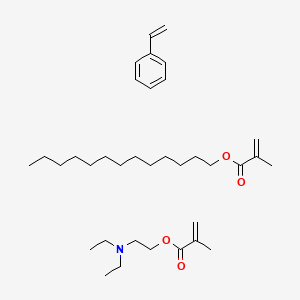![molecular formula C14H12ClNO2 B13765764 (e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-((4-Chlorophenylimino)methyl)-5-methoxyphenol is a Schiff base compound derived from the condensation reaction between an aldehyde and a primary amine. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and other scientific research areas .
Méthodes De Préparation
The synthesis of (E)-2-((4-Chlorophenylimino)methyl)-5-methoxyphenol typically involves the condensation of 4-chlorobenzaldehyde with 5-methoxy-2-aminophenol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
(E)-2-((4-Chlorophenylimino)methyl)-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic and methoxy groups can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(E)-2-((4-Chlorophenylimino)methyl)-5-methoxyphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with interesting properties.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of nonlinear optical materials for optoelectronic applications.
Mécanisme D'action
The mechanism of action of (E)-2-((4-Chlorophenylimino)methyl)-5-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to (E)-2-((4-Chlorophenylimino)methyl)-5-methoxyphenol include other Schiff bases derived from different aldehydes and amines. For example:
- (E)-2-((4-Fluorophenylimino)methyl)-5-methoxyphenol
- (E)-2-((4-Bromophenylimino)methyl)-5-methoxyphenol
- (E)-2-((4-Methoxyphenylimino)methyl)-5-methoxyphenol
These compounds share similar chemical properties but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of (E)-2-((4-Chlorophenylimino)methyl)-5-methoxyphenol lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H12ClNO2 |
|---|---|
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)iminomethyl]-5-methoxyphenol |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-2-10(14(17)8-13)9-16-12-5-3-11(15)4-6-12/h2-9,17H,1H3 |
Clé InChI |
JRUJPDJSULRRSX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





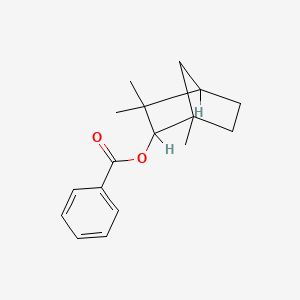
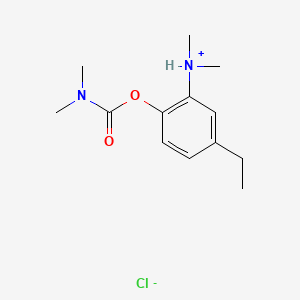
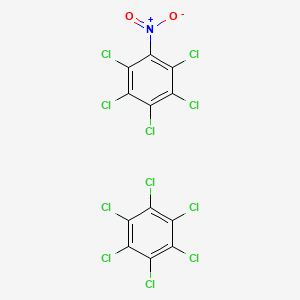
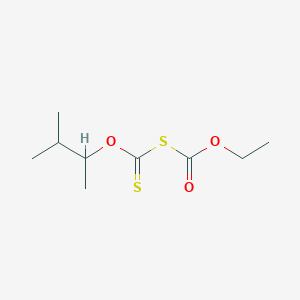
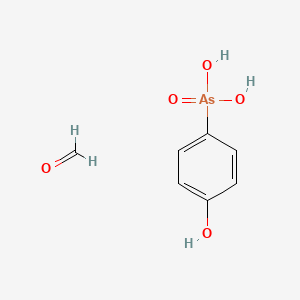
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
